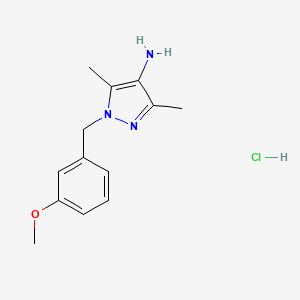

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 3-methoxybenzyl substituent at the N1 position of the pyrazole ring, with methyl groups at the 3- and 5-positions. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The 3-methoxybenzyl group introduces electron-donating properties, which may influence receptor binding and pharmacokinetics compared to halogenated analogs.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-9-13(14)10(2)16(15-9)8-11-5-4-6-12(7-11)17-3;/h4-7H,8,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLAILWZHIRMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.

Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the pyrazole ring at the nitrogen atom with 3-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any oxidized forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving pyrazole derivatives.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group and the pyrazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 3,5-dimethyl-1H-pyrazol-4-amine derivatives with varied benzyl substitutions. Key structural analogs include:

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility across all analogs.

- Stability : Electron-withdrawing substituents (e.g., Cl, F) may increase oxidative stability, whereas the methoxy group could render the compound more susceptible to demethylation .

Biological Activity

1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, with the CAS number 1609406-88-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antiviral effects, along with relevant case studies and research findings.

Molecular Structure

- Molecular Formula : C13H17N3O

- Molar Mass : 231.29 g/mol

- CAS Number : 1609406-88-3

The compound features a pyrazole ring substituted with methoxy and dimethyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O |

| Molar Mass | 231.29 g/mol |

| CAS Number | 1609406-88-3 |

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibit notable anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action : The antitumoral activity is often attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis.

Case Study: Antitumor Efficacy

A study conducted on pyrazole derivatives demonstrated significant cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antiviral Activity

Emerging research also highlights the antiviral potential of pyrazole derivatives. Variations in the structural components can enhance their efficacy against viral infections.

Research Findings

A recent publication reported that specific structural modifications in pyrazole compounds improved their antiviral activity. These modifications allowed for better interaction with viral proteins, thereby inhibiting viral replication .

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.